molecular formula C12H18BrNO B13270677 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline

4-Bromo-3-methoxy-N-(pentan-2-yl)aniline

Cat. No.: B13270677
M. Wt: 272.18 g/mol
InChI Key: IXRCZGFIORUKEN-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-N-(pentan-2-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 3rd position, and a pentan-2-yl group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline can be achieved through a multi-step process. One common method involves the bromination of 3-methoxyaniline followed by alkylation with 2-pentanone. The reaction conditions typically involve the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The alkylation step can be carried out using a base such as potassium carbonate in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-N-(pentan-2-yl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a catalyst such as copper(I) iodide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 4-azido-3-methoxy-N-(pentan-2-yl)aniline or 4-thio-3-methoxy-N-(pentan-2-yl)aniline.

    Oxidation: Formation of 4-bromo-3-methoxybenzoic acid.

    Reduction: Formation of this compound.

Scientific Research Applications

4-Bromo-3-methoxy-N-(pentan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through the inhibition of enzymes or receptors involved in key biological pathways. Further studies are needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methyl-N-(pentan-2-yl)aniline
  • 4-Bromo-3-methoxy-N-(2,3-dimethylbutan-2-yl)aniline
  • 4-Bromo-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline

Uniqueness

4-Bromo-3-methoxy-N-(pentan-2-yl)aniline is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

4-bromo-3-methoxy-N-pentan-2-ylaniline

InChI

InChI=1S/C12H18BrNO/c1-4-5-9(2)14-10-6-7-11(13)12(8-10)15-3/h6-9,14H,4-5H2,1-3H3

InChI Key

IXRCZGFIORUKEN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC(=C(C=C1)Br)OC

Origin of Product

United States

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